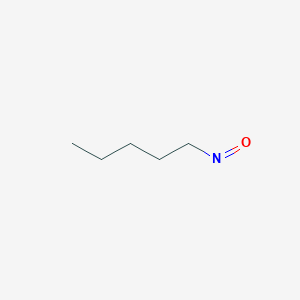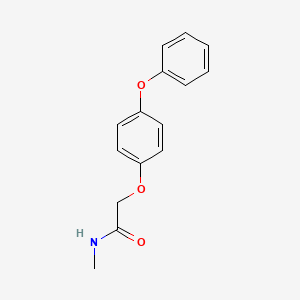
N~1~,N~8~-Dipentyloctanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~8~-Dipentyloctanediamide is an organic compound belonging to the class of diamides It is characterized by the presence of two amide groups attached to an octane backbone, with pentyl groups attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~8~-Dipentyloctanediamide typically involves the reaction of octanediamine with pentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~8~-Dipentyloctanediamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. Additionally, the use of automated purification systems can streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~8~-Dipentyloctanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like hydroxide ions (OH) or alkoxide ions (RO) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces substituted amides or other derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N~1~,N~8~-Dipentyloctanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of N1,N~8~-Dipentyloctanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~,N~8~-Diacetylspermidine: Another diamide with similar structural features but different functional groups.
N~1~,N~12~-Diacetylspermine: A related compound with a longer carbon chain and additional functional groups.
Uniqueness
N~1~,N~8~-Dipentyloctanediamide is unique due to its specific combination of pentyl groups and an octane backbone, which imparts distinct chemical and physical properties. This makes it suitable for applications where other diamides may not be as effective.
Eigenschaften
CAS-Nummer |
873192-98-4 |
|---|---|
Molekularformel |
C18H36N2O2 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
N,N'-dipentyloctanediamide |
InChI |
InChI=1S/C18H36N2O2/c1-3-5-11-15-19-17(21)13-9-7-8-10-14-18(22)20-16-12-6-4-2/h3-16H2,1-2H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
VSVQBJCULVMWLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC(=O)CCCCCCC(=O)NCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate](/img/structure/B14189820.png)

![4-[(Trifluoroethenyl)oxy]but-1-ene](/img/structure/B14189829.png)

![N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B14189855.png)





![2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene](/img/structure/B14189894.png)

![4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14189904.png)

